molecular formula C15H15NO2 B7529282 Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

Cat. No. B7529282
M. Wt: 241.28 g/mol
InChI Key: BPGHNBPLDFFOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as FTBM, is a chemical compound that has been studied for its potential use in scientific research. FTBM belongs to the class of benzazepine derivatives and has shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of dopamine receptor activity. Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to act as a partial agonist at dopamine D1 receptors and as an antagonist at dopamine D2 receptors. This activity may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and nucleus accumbens, which are areas of the brain involved in reward processing. Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to increase cAMP levels, which is a second messenger involved in intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone in lab experiments is its selectivity for dopamine receptors. This allows for more targeted studies of dopamine receptor activity. However, one limitation is that the mechanism of action of Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One direction is to further investigate its potential use in the treatment of addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of more selective and potent Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone analogs may lead to new insights into dopamine receptor function.

Synthesis Methods

The synthesis of Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves a multi-step process that starts with the reaction of furan-3-carboxylic acid with thionyl chloride to produce furan-3-yl chloride. This intermediate is then reacted with 2,3,4,5-tetrahydro-1-benzazepine in the presence of a base to produce Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. The purity of Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be improved by recrystallization.

Scientific Research Applications

Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. Furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

furan-3-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(13-8-10-18-11-13)16-9-4-3-6-12-5-1-2-7-14(12)16/h1-2,5,7-8,10-11H,3-4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGHNBPLDFFOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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